molecular formula C6H6ClNO2 B601188 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one CAS No. 1379260-15-7

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

Cat. No.: B601188
CAS No.: 1379260-15-7
M. Wt: 159.57
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57. The purity is usually > 95%.
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Biological Activity

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, a member of the pyridinone class, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 4, and a methyl group at position 1. This unique arrangement contributes to its polar nature and reactivity, making it a candidate for various biological applications. The compound's ability to undergo keto-enol tautomerism further enhances its chemical versatility.

Antimicrobial Properties

Research indicates that compounds within the pyridinone class, including this compound, exhibit antimicrobial activity. Studies have shown that derivatives can act as inhibitors of specific enzymes or receptors, which is crucial for their therapeutic potential. For instance, the compound has demonstrated effectiveness against various bacterial strains, making it a promising candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. The structure-activity relationship (SAR) studies indicate that the presence of the hydroxyl group enhances its inhibitory activity on COX enzymes.

Table 2: COX Inhibition by this compound

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in various diseases:

  • Cancer Research : In vitro studies have shown that derivatives exhibit antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inhibition of specific metabolic pathways crucial for tumor growth.
    • Study Reference : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM .
  • Antibacterial Studies : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth and biofilm formation.
    • Study Reference : In a comparative study, it was found that the compound outperformed several standard antibiotics against resistant strains of bacteria .

Properties

IUPAC Name

5-chloro-4-hydroxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRBWOGSHHARDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379260-15-7
Record name 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one
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